molecular formula C15H25NO B11188936 N-butyladamantane-1-carboxamide

N-butyladamantane-1-carboxamide

Cat. No.: B11188936
M. Wt: 235.36 g/mol
InChI Key: YDRGHKXNXAMLKY-UHFFFAOYSA-N
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Description

N-butyladamantane-1-carboxamide is a synthetic organic compound featuring an adamantane core linked to a butyl chain via a carboxamide group. This structure combines the rigid, lipophilic adamantane cage, known for its stability and ability to enhance membrane permeability, with the flexible n-butyl moiety. Adamantane derivatives are of significant interest in medicinal chemistry, particularly as inhibitors of therapeutic targets like human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as type 2 diabetes and obesity . Research on structurally related adamantyl carboxamides has shown potent and selective inhibition of 11β-HSD1, with activities in the nanomolar range (IC50 values around 100-300 nM), and high selectivity over related enzymes like 11β-HSD2 . Furthermore, certain N-alkyl adamantane carboxamides have been investigated for their activity on cannabinoid receptors (CB1 and CB2), acting as full agonists with EC50 values reported in the nanomolar range, highlighting their potential in neuroscientific research . The adamantane group is a prevalent hydrophobic pharmacophore that contributes to strong binding affinity and metabolic stability in drug discovery efforts . This product is intended for use as a building block or reference standard in laboratory research. For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

N-butyladamantane-1-carboxamide

InChI

InChI=1S/C15H25NO/c1-2-3-4-16-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,2-10H2,1H3,(H,16,17)

InChI Key

YDRGHKXNXAMLKY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Preparation Methods

The synthesis of N-butyladamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with n-butylamine. This reaction can be carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane . The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with n-butylamine to form the desired amide.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

N-butyladamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield adamantane-1-carboxylic acid, while reduction with LiAlH4 can produce N-butyladamantane-1-amine .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C15_{15}H25_{25}NO
Molecular Weight : 239.37 g/mol
CAS Number : 86583-04-2

The compound features a carboxamide functional group attached to an adamantane core, which contributes to its stability and interaction capabilities with biological systems.

Scientific Research Applications

N-butyladamantane-1-carboxamide has been investigated for various applications across multiple disciplines:

Medicinal Chemistry

  • Antiviral Activity : Similar to other adamantane derivatives like amantadine, this compound has shown potential in inhibiting viral replication. It targets ion channels, particularly the M2 ion channel of Influenza A viruses, which is critical for viral uncoating and replication.
  • Anticancer Properties : Preliminary studies indicate that this compound exhibits antiproliferative activity against various cancer cell lines, including HeLa and MCF-7. The mechanism may involve modulation of specific signaling pathways or direct interaction with cellular components.

Drug Delivery Systems

The unique structural properties of this compound make it a candidate for drug delivery applications. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble therapeutics, potentially improving therapeutic efficacy.

Materials Science

Due to its stable structure, this compound is being explored in the development of advanced materials such as polymers and nanomaterials. The compound's properties can be tailored to enhance material performance in various industrial applications.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of this compound against Influenza A viruses. The results demonstrated a significant reduction in viral load in vitro, suggesting that the compound effectively inhibits viral replication through ion channel interference.

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, this compound was found to induce apoptosis in HeLa cells. The study highlighted the compound's potential as a therapeutic agent in oncology, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Mechanism of Action

The mechanism of action of N-butyladamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s adamantane core can interact with various receptors and enzymes, modulating their activity. For example, adamantane derivatives are known to inhibit the activity of certain viral proteins, making them effective antiviral agents . Additionally, the compound’s lipophilicity allows it to cross cell membranes and reach intracellular targets, enhancing its therapeutic potential .

Comparison with Similar Compounds

Table 1: Key Comparisons with Structural Analogs

Compound Substituent Molecular Weight (g/mol) Crystal System Hydrogen Bonding Solubility/Stability Insights
N-Butyladamantane-1-carboxamide Butyl (-C₄H₉) 235.36 Monoclinic (C2/c) N–H⋯O chains along [001] Moderate polarity; soluble in CH₂Cl₂, recrystallizes in methanol
N-Methyladamantane-1-carboxamide Methyl (-CH₃) ~193.3 Not reported Likely weaker H-bonding Higher polarity; lower solubility in non-polar solvents
N-Phenyladamantane-1-carboxamide Phenyl (-C₆H₅) ~269.4 Orthorhombic (Pna2₁) π-π stacking dominates Lower solubility in polar solvents due to aromaticity

Physicochemical and Functional Insights

  • Thermal Stability: The monoclinic structure of this compound suggests moderate thermal stability, typical of hydrogen-bonded networks .
  • Solubility: The butyl group balances hydrophobicity and polarity, enabling solubility in both chlorinated solvents (e.g., CH₂Cl₂) and alcohols (e.g., methanol) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyladamantane-1-carboxamide, and how can reaction conditions be controlled to improve yield and purity?

  • Methodological Answer : The synthesis involves reacting 1-adamantane carbonyl chloride with butanamine in dry dichloromethane (CH₂Cl₂) under ice-cooled conditions, using triethylamine as a base to neutralize HCl byproducts. After 24 hours of stirring at room temperature, the solvent is removed under reduced pressure, and the residue is recrystallized from methanol to yield colorless prisms (80% yield). Key parameters include strict anhydrous conditions, stoichiometric control of reagents (1:1 molar ratio of carbonyl chloride to butanamine), and recrystallization to enhance purity .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy confirms functional groups and connectivity, while mass spectrometry (MS) verifies molecular weight. Single-crystal X-ray diffraction (SCXRD) is critical for resolving the 3D molecular structure, including bond lengths and angles. For example, SCXRD data for this compound revealed a monoclinic crystal system (space group C2/c) with intermolecular N–H⋯O hydrogen bonds forming chains along the [001] direction .

Advanced Research Questions

Q. How do intermolecular hydrogen bonding patterns observed in the crystal structure influence the physicochemical properties of this compound?

  • Methodological Answer : The N–H⋯O hydrogen bonds (2.06 Å) between adjacent molecules create a 1D chain structure, enhancing thermal stability and reducing solubility in nonpolar solvents. These interactions can be analyzed using crystallographic software (e.g., SHELXL ). Researchers should compare hydrogen-bond geometry (distance, angle) across derivatives to predict solubility or melting point trends. For instance, substituting the butyl group with bulkier alkyl chains may disrupt packing efficiency, altering physical properties .

Q. Are there discrepancies in reported crystallographic data for this compound, and how can researchers validate structural models?

  • Methodological Answer : Discrepancies may arise from refinement parameters (e.g., R factor = 0.086 vs. expected <0.05 for high-resolution data). Validation involves cross-checking with the Cambridge Structural Database (CSD), assessing data-to-parameter ratios (21.0 in this case), and using tools like PLATON to detect missed symmetry or disorder. Reproducibility can be tested by repeating synthesis and crystallization under controlled conditions .

Q. What experimental strategies can resolve contradictions in synthetic yields when scaling up this compound production?

  • Methodological Answer : Lower yields at larger scales often stem from inefficient mixing or heat dissipation. Strategies include:

  • Microfluidic reactors to maintain precise temperature control.
  • In-line NMR monitoring to track reaction progress in real time.
  • Alternative solvents (e.g., acetonitrile) to improve solubility of intermediates.
    Comparative studies using Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, stirring rate) affecting yield .

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